molecular formula C17H17N5O6S B13130359 (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(6-((4-nitrobenzyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol

(2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(6-((4-nitrobenzyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol

Cat. No.: B13130359
M. Wt: 419.4 g/mol
InChI Key: DYCJFJRCWPVDHY-GDLHICMESA-N
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Description

The compound (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(6-((4-nitrobenzyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a complex organic molecule It features a tetrahydrofuran ring with multiple hydroxyl groups and a purine base substituted with a nitrobenzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(6-((4-nitrobenzyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol typically involves multiple steps:

    Formation of the Tetrahydrofuran Ring: Starting from a suitable sugar derivative, the tetrahydrofuran ring is constructed through cyclization reactions.

    Introduction of the Purine Base: The purine base is introduced via nucleophilic substitution reactions, often using protected intermediates to ensure selectivity.

    Attachment of the Nitrobenzylthio Group: The nitrobenzylthio group is attached through a thiol-ene reaction or similar thiol-based coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(6-((4-nitrobenzyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The purine base can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

(2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(6-((4-nitrobenzyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(6-((4-nitrobenzyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that recognize the purine base.

    Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(6-((4-aminobenzyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
  • (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(6-((4-methylbenzyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol

Uniqueness

The presence of the nitrobenzylthio group in (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(6-((4-nitrobenzyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol imparts unique chemical properties, such as increased reactivity towards reduction and potential biological activity.

Properties

Molecular Formula

C17H17N5O6S

Molecular Weight

419.4 g/mol

IUPAC Name

(2R,3S,4R,5S)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C17H17N5O6S/c23-5-11-13(24)14(25)17(28-11)21-8-20-12-15(21)18-7-19-16(12)29-6-9-1-3-10(4-2-9)22(26)27/h1-4,7-8,11,13-14,17,23-25H,5-6H2/t11-,13-,14-,17+/m1/s1

InChI Key

DYCJFJRCWPVDHY-GDLHICMESA-N

Isomeric SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3[C@@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)[N+](=O)[O-]

Origin of Product

United States

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